molecular formula C8H7BrF3NO B12087012 2-Bromo-3-(2,2,2-trifluoroethoxy)aniline

2-Bromo-3-(2,2,2-trifluoroethoxy)aniline

Cat. No.: B12087012
M. Wt: 270.05 g/mol
InChI Key: OQFCGZQUDIHXGL-UHFFFAOYSA-N
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Description

2-Bromo-3-(2,2,2-trifluoroethoxy)aniline is an organic compound with the molecular formula C8H7BrF3NO. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine and trifluoroethoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(2,2,2-trifluoroethoxy)aniline typically involves the following steps:

    Bromination: The starting material, aniline, undergoes bromination to introduce the bromine atom at the desired position on the benzene ring.

    Trifluoroethoxylation: The brominated intermediate is then reacted with a trifluoroethoxy reagent under suitable conditions to introduce the trifluoroethoxy group.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(2,2,2-trifluoroethoxy)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Bromo-3-(2,2,2-trifluoroethoxy)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-3-(2,2,2-trifluoroethoxy)aniline involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable intermediate in drug design, where it can modulate the activity of target proteins or enzymes .

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-3-(2,2,2-trifluoroethoxy)benzene: Similar in structure but lacks the amino group.

    2-Bromo-5-(trifluoromethyl)aniline: Contains a trifluoromethyl group instead of a trifluoroethoxy group.

    4-Bromo-2-(trifluoromethyl)aniline: Another derivative with a different substitution pattern

Uniqueness

2-Bromo-3-(2,2,2-trifluoroethoxy)aniline is unique due to the presence of both bromine and trifluoroethoxy groups on the aniline ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse applications in various fields .

Properties

Molecular Formula

C8H7BrF3NO

Molecular Weight

270.05 g/mol

IUPAC Name

2-bromo-3-(2,2,2-trifluoroethoxy)aniline

InChI

InChI=1S/C8H7BrF3NO/c9-7-5(13)2-1-3-6(7)14-4-8(10,11)12/h1-3H,4,13H2

InChI Key

OQFCGZQUDIHXGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)OCC(F)(F)F)Br)N

Origin of Product

United States

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